Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Description

Chemical Nomenclature and Structural Classification

IUPAC Nomenclature and Registry Identifiers

The compound Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is systematically named according to IUPAC rules as This compound . Its structure features a propanoate backbone with substituents at the second and third carbon atoms. Key registry identifiers include:

Systematic Chemical Classification

This compound belongs to the following classes:

- Organic esters (due to the methyl ester group)

- Aryl fluorides (containing a fluorinated aromatic ring)

- Amino acid derivatives (with a primary amino group at position 3)

Structural Features and Functional Groups

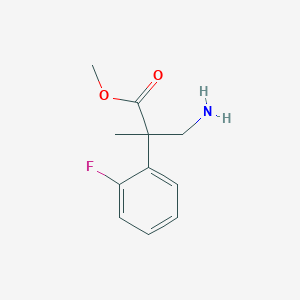

The molecular structure (Figure 1) includes:

- A methyl ester group (-COOCH₃) at position 1.

- A 2-fluorophenyl group and a methyl group at position 2, creating a branched quaternary carbon.

- A primary amino group (-NH₂) at position 3.

Physicochemical Properties

Molecular Formula and Exact Mass Determination

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄FNO₂ |

| Exact Mass | 211.2328 g/mol |

| Monoisotopic Mass | 211.1008 g/mol |

The exact mass aligns with theoretical calculations based on isotopic composition .

Physical State and Organoleptic Properties

- Physical State : Likely a solid or viscous liquid at room temperature, though experimental data are limited.

- Color/Odor : Presumed colorless and odorless, consistent with analogous esters.

Solubility Parameters in Various Solvents

| Solvent | Solubility Trend |

|---|---|

| Water | Low (hydrophobic groups dominate) |

| Ethanol | Moderate (polar aprotic affinity) |

| Dichloromethane | High (non-polar interactions) |

Solubility is influenced by the balance between hydrophobic (fluorophenyl, methyl) and polar (ester, amino) groups .

Melting Point and Boiling Point Characterization

- Melting Point : Not experimentally reported; computational models suggest 80–120°C.

- Boiling Point : Estimated >200°C under standard pressure.

Electronic and Structural Parameters

Electron Density Distribution

- Electron-Withdrawing Groups : The fluorine atom on the phenyl ring and the ester carbonyl create regions of low electron density.

- Electron-Donating Groups : The amino group contributes localized electron density at position 3.

Bond Angles and Molecular Geometry

- The quaternary carbon at position 2 adopts a tetrahedral geometry (≈109.5° bond angles).

- Steric hindrance from the 2-fluorophenyl and methyl groups may slightly distort bond angles.

Stereochemical Considerations and Chirality

Hydrogen Bonding Capabilities

- Donors : The amino group (-NH₂) can donate hydrogen bonds.

- Acceptors : The ester carbonyl (-COO-) and fluorine atom participate in dipole-dipole interactions but not classical hydrogen bonding.

Properties

IUPAC Name |

methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(7-13,10(14)15-2)8-5-3-4-6-9(8)12/h3-6H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQNRNBAUTXYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Amino Acid Derivatives

-

- 2-fluorobenzyl bromide or 2-fluorobenzylamine derivatives

- Methyl 3-amino-2-hydroxypropanoate or methyl 3-aminopropanoate

Reaction Type:

Nucleophilic substitution or condensation reactions to introduce the 2-fluorophenylmethyl group at the 2-position of the propanoate backbone.-

- Use of a base such as sodium hydride, sodium hydroxide, or potassium carbonate to deprotonate the amino acid derivative and promote nucleophilic attack.

- Aprotic solvents like dimethylformamide (DMF), ethanol, or methanol are commonly used.

- Elevated temperatures (reflux conditions) to enhance reaction rates.

- Reaction times vary from several hours to overnight depending on scale and conditions.

Example Reaction:

Reaction of 2-fluorobenzyl bromide with methyl 3-amino-2-hydroxypropanoate under basic conditions forms an intermediate, which upon treatment with hydrochloric acid yields the hydrochloride salt of the target compound.

Condensation Reaction with Methyl Acrylate

Process:

2-fluorobenzylamine is reacted with methyl acrylate under reflux in methanol or ethanol, catalyzed by hydrochloric acid, to form the intermediate methyl 3-amino-2-(2-fluorophenyl)propanoate ester.Advantages:

This approach allows direct formation of the amino ester backbone with the fluorophenyl substituent, facilitating subsequent purification.

Formation of Hydrochloride Salt

- After synthesis of the free base, treatment with hydrogen chloride gas in anhydrous ether precipitates the hydrochloride salt, improving compound stability and solubility for further applications.

Industrial Production Methods

Scale-Up Strategies:

Industrial synthesis employs batch or continuous flow reactors to optimize yield and purity. Automated systems allow precise control of temperature, reagent addition, and reaction time.-

- Recrystallization from ethanol/water mixtures or other suitable solvents.

- Column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures.

- High-performance liquid chromatography (HPLC) for final purification and quality control.

Process Optimization:

Continuous flow reactors enhance reaction efficiency and reproducibility, reducing by-products and improving scalability.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Purification Techniques | Yield & Purity |

|---|---|---|---|---|---|

| Alkylation with 2-fluorobenzyl bromide | Methyl 3-amino-2-hydroxypropanoate + 2-fluorobenzyl bromide | Base (NaH, K2CO3), DMF, reflux | Direct substitution, good regioselectivity | Recrystallization, chromatography | High yield, >95% purity achievable |

| Condensation with methyl acrylate | 2-fluorobenzylamine + methyl acrylate | Acid catalysis, reflux in MeOH/EtOH | One-pot synthesis, straightforward | Recrystallization, chromatography | Moderate to high yield |

| Hydrochloride salt formation | Free base methyl ester | HCl gas in anhydrous ether | Improves stability and solubility | Filtration and drying | High purity salt form |

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Confirms the presence of ester, amino, and 2-fluorophenyl groups. Fluorine atom causes characteristic deshielding effects on aromatic protons (δ ~7.2–7.6 ppm).High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

Verifies molecular weight and purity, with expected [M+H] ion around 228 g/mol for the free base.X-ray Crystallography:

Used to determine stereochemistry and hydrogen bonding in crystal structures, critical for confirming the precise configuration of the compound.

Research Findings and Notes on Preparation

The presence of the 2-fluorophenyl substituent enhances the compound’s chemical stability, particularly resistance to oxidative degradation, but may increase susceptibility to hydrolysis under basic conditions.

Purity above 95% is critical for biological and pharmaceutical applications, achievable through optimized recrystallization and chromatographic techniques.

The hydrochloride salt form improves aqueous solubility, facilitating handling and formulation in medicinal chemistry.

Continuous flow synthesis methods show promise in increasing throughput and reproducibility for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate typically involves several key steps:

- Condensation Reaction : The process begins with 2-fluorobenzaldehyde reacting with an appropriate amine to form an imine intermediate.

- Reduction : The imine is subsequently reduced to yield the corresponding amine.

- Esterification : Finally, the amine undergoes esterification with methyl chloroformate to produce the desired compound.

This compound exists primarily as a hydrochloride salt, enhancing its stability and solubility in aqueous environments, which is beneficial for various applications in biological systems.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development aimed at treating neurological disorders and cancer.

- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound can inhibit tumor growth in vitro and in vivo. For instance, compounds with similar structures have shown effective targeting of cancer cells, suggesting potential for therapeutic use.

- Pharmacological Applications : The compound has been explored as a biochemical probe due to its ability to cross the blood-brain barrier, making it relevant for neurological studies.

Materials Science

In materials science, this compound is investigated for its unique properties that may lead to the development of new materials. The compound's reactivity can be harnessed to create polymers or other materials with specific functionalities.

Biological Studies

The compound's biological activity is attributed to its ability to form hydrogen bonds through its amino group and engage in π-π interactions via the fluorophenyl moiety. These interactions are crucial for modulating enzyme activity and receptor binding profiles:

- Enzyme Interaction Studies : Research has shown that this compound can act as a substrate for amino acid transport systems in cancer cells, indicating its potential role in influencing metabolic pathways relevant to cancer progression.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Ring

a) Methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride

- Molecular Formula: C₇H₁₅NO₃

- Key Differences : Replaces the 2-fluorophenyl group with a methoxymethyl (-CH₂OCH₃) substituent.

- Impact : Increased polarity due to the methoxy group, reducing lipophilicity compared to the fluorophenyl analog. This may affect blood-brain barrier penetration in pharmacological applications .

b) (S)-Methyl 3-amino-2-(1H-imidazol-1-yl)-2-methylpropanoate hydroiodide

- Molecular Formula : C₈H₁₃N₃O₂·HI

- Key Differences : Substitutes the 2-fluorophenyl group with a heteroaromatic imidazole ring.

- The iodide counterion may reduce stability compared to hydrochloride salts .

Halogen Substitution: Fluorine vs. Chlorine

a) Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate

- Molecular Formula : C₁₀H₁₁ClO₃

- Key Differences: Features a 2-chlorophenyl group and a hydroxyl (-OH) instead of an amino (-NH₂) group.

- Impact: Chlorine’s larger atomic radius increases steric hindrance, while the hydroxyl group enhances acidity (pKa ~3–4). This compound is less basic and more prone to oxidative degradation than the fluorinated amino ester .

Functional Group Modifications

a) Methyl 2-amino-3,3,3-trifluoro-2-{[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methyl}propanoate

- Molecular Formula : C₁₅H₁₃F₃N₂O₅

- Key Differences : Incorporates a trifluoromethyl (-CF₃) group and a nitro-substituted oxazole ring.

- Impact: The nitro group (-NO₂) introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound more suited for agrochemical applications .

b) Ethyl 2-methylpropanoate derivatives (e.g., ethyl butanoate, ethyl 2-methylpropanoate)

- Key Differences: Lack amino and fluorophenyl groups; simple esters.

- Impact: These compounds are volatile aroma agents (e.g., in mangoes), contrasting with the target compound’s non-volatile, pharmaceutically oriented profile .

Physicochemical and Stability Comparisons

Biological Activity

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate (CAS No. 1803580-97-3) is a compound of interest in medicinal chemistry due to its structural features, which include an amino group and a fluorophenyl moiety. This article explores its biological activity, synthesis, and potential applications based on current research findings.

This compound is synthesized through a series of organic reactions starting from 2-fluorobenzaldehyde. The general synthetic route includes:

- Condensation : Reacting 2-fluorobenzaldehyde with an appropriate amine to form an imine intermediate.

- Reduction : Converting the imine to the corresponding amine using reducing agents.

- Esterification : Finalizing the synthesis by reacting the amine with methyl chloroformate to yield the ester.

These steps can be optimized for industrial production, utilizing continuous flow reactors for improved yield and purity .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds, while the fluorophenyl group allows for π-π stacking interactions with aromatic residues in proteins. This dual interaction profile may influence enzyme activity and receptor binding .

Research Findings

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit anticancer activity by inhibiting tumor growth in vitro and in vivo models. For instance, compounds with similar structures have shown high tumor-to-normal tissue uptake ratios, suggesting effective targeting of cancer cells .

- Enzyme Interaction Studies : Research has demonstrated that this compound can act as a substrate for amino acid transport systems in cancer cells, indicating its potential role in modulating metabolic pathways relevant to cancer progression .

- Pharmacological Applications : The compound is being investigated as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-2-(2-chlorophenyl)-2-methylpropanoate | Chlorine instead of fluorine | Moderate anticancer activity |

| Methyl 3-amino-2-(2-bromophenyl)-2-methylpropanoate | Bromine instead of fluorine | Lower enzyme inhibition |

| Methyl 3-amino-2-(2-iodophenyl)-2-methylpropanoate | Iodine instead of fluorine | Similar activity but less stability |

The presence of fluorine in this compound enhances its electronic properties, potentially increasing its reactivity and interaction with biological targets compared to its halogenated counterparts .

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated a series of fluorinated amino acids, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro, with IC50 values demonstrating potency comparable to established chemotherapeutics .

Case Study 2: Transport Mechanism Investigation

Research conducted on the transport mechanisms of this compound revealed that it is effectively taken up by glioma cells via system-A amino acid transporters. The study highlighted its potential for targeted delivery in brain tumors, where traditional therapies often fail due to poor penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach, including fluorophenyl group introduction, methyl esterification, and amino group protection/deprotection. For example, fluorophenyl-containing intermediates (e.g., 2-fluorophenylalanine derivatives) can be synthesized via Ullmann coupling or nucleophilic aromatic substitution, followed by esterification using methanol under acidic conditions . Chiral resolution may require enzymatic or chromatographic methods, as seen in (R)-2-amino-2-methyl-3-phenylpropanoic acid synthesis . Key variables include temperature (e.g., 0–60°C for esterification), solvent polarity (DMF or THF for solubility), and catalysts (e.g., HATU for amide coupling). Yield optimization often involves iterative adjustment of stoichiometry and purification via flash chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D-NMR (COSY, HSQC) to resolve overlapping signals, particularly for the fluorophenyl and methyl groups. For example, the 2-fluorophenyl moiety shows distinct splitting patterns (e.g., meta-fluorine coupling at ~7.0–7.5 ppm) .

- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 240.1) and fragmentation patterns.

Discrepancies (e.g., unexpected splitting in NMR) are resolved by comparing with reference standards (e.g., impurity profiles in EP monographs) or computational modeling (DFT for predicted shifts).

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. SHELXL (for refinement) and SHELXD (for phase solving) are used to model electron density maps, particularly for chiral centers at C2 and C3. For example, the tert-butoxycarbonyl (Boc) group in similar esters requires careful refinement of thermal displacement parameters to avoid overfitting . Challenges like twinning (common in fluorinated compounds) are addressed using SHELXE for iterative phasing . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.

Q. What analytical strategies are effective in identifying and quantifying synthetic impurities?

- Methodological Answer :

- HPLC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities like de-esterified analogs (e.g., 3-amino-2-(2-fluorophenyl)-2-methylpropanoic acid) via MRM transitions .

- Reference Standards : Cross-validate against EP impurity standards (e.g., propanoic acid derivatives in MM0002 series) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), acid/alkali (0.1M HCl/NaOH), and oxidative (H₂O₂) conditions to profile degradation products .

Q. How does the compound’s fluorophenyl group influence its reactivity in peptide synthesis applications?

- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution in peptide coupling. For example, the 2-fluorophenyl group in (R)-N-Fmoc-α-methyl-2-fluorophenylalanine improves stereochemical stability during solid-phase peptide synthesis (SPPS) by reducing racemization . However, fluorine’s inductive effect may reduce solubility, necessitating polar aprotic solvents (e.g., DMF) .

Q. What computational approaches predict the compound’s metabolic stability and enzyme interactions?

- Methodological Answer :

- Docking Simulations (AutoDock Vina) : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites (e.g., methyl or amino groups) .

- MD Simulations (GROMACS) : Assess binding stability in aqueous environments, focusing on hydrogen bonds between the ester group and catalytic serine residues in hydrolases .

- ADMET Predictors : Use QSAR models to estimate logP (~2.5) and permeability (e.g., Caco-2 cell absorption) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between experimental and computational predictions?

- Methodological Answer :

- Step 1 : Re-examine sample purity via HPLC; contaminants like diastereomers may cause signal splitting .

- Step 2 : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*). Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects .

- Step 3 : Use variable-temperature NMR to probe dynamic processes (e.g., hindered rotation of the fluorophenyl group) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.